2-(2-Thienyl)alanine

概要

説明

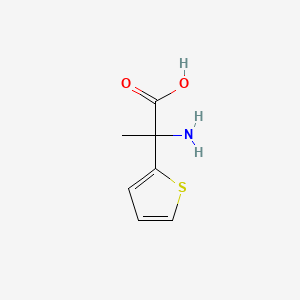

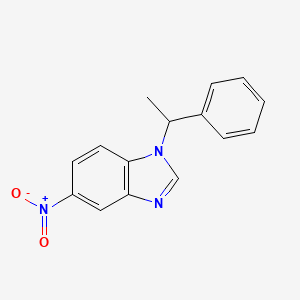

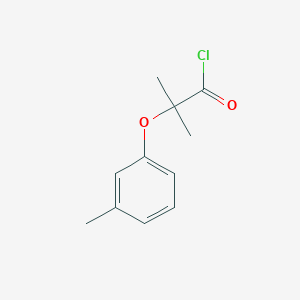

2-(2-Thienyl)alanine is a compound with the molecular weight of 171.22 . It belongs to the class of organic compounds known as L-alpha-amino acids .

Synthesis Analysis

The synthesis of β-Alanine, a similar compound, can be achieved through chemical and biological methods . The chemical synthesis method is well developed, but it requires extreme conditions such as high temperature, pressure, and strongly acidic and alkaline conditions . Biological methods, on the other hand, have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H9NO2S/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10) . The molecular formula is C7H9NO2S .科学的研究の応用

1. Protein Engineering

2-(2-Thienyl)alanine and its derivatives, such as L‐β‐(Thieno[3,2‐b]pyrrolyl)alanine and L‐β‐(thieno[2,3‐b]pyrrolyl)alanine, have been studied for their unique properties when incorporated into proteins. These amino acids mimic tryptophan but exhibit new properties due to the presence of a thiophene ring. Their integration into proteins can lead to changes in optical, thermodynamic, and pharmacological properties, making them useful for protein engineering and rational design (Budisa et al., 2001).

2. Metal Complex Formation

2-Thienyl alanine forms chiral N, O-chelates with dinuclear, chloro-bridged metal complexes. These complexes can exist as mixtures of diastereoisomers or cis/trans-isomers, indicating potential applications in chelation therapy and metal ion detection (Koch & Beck, 2001).

3. Chemosensing of Metal Cations

Novel thienylbenzoxazol-5-yl-l-alanines, with a thiophene ring and benzoxazole on the side chain, have shown potential as fluorescent chemosensors for metal cations. These compounds can act as bioinspired fluorescent reporters for metal ions, useful in environmental, medicinal, and analytical applications (Ferreira et al., 2018).

4. Study of Mercuration Reactions

Research on the mercuration of 2-thienyl alanine and related compounds has contributed to the understanding of organometallic chemistry, particularly in the context of mercuration reactions. This research provides insights into the chemical interactions and structural changes resulting from mercuration (Popović et al., 2000).

5. Development of Potent Inhibitors

Dipeptide nitriles with a thienyl alanine structure have been identified as potent and selective inhibitors of cathepsin C. These compounds have potential applications in the development of new pharmaceuticals (Guay et al., 2009).

6. Amino Acid-Based Polyacetylenes

Studies on amino acid-derived acetylene monomers, including those based on alanine, have led to the synthesis of novel polymers with potential applications in nanotechnology and material science (Gao et al., 2003).

Safety and Hazards

2-(2-Thienyl)alanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

The primary target of 2-(2-Thienyl)alanine is Phenylalanine-4-hydroxylase . This enzyme plays a crucial role in the metabolism of the amino acid phenylalanine, converting it into tyrosine .

Mode of Action

It is known to interact with its target, phenylalanine-4-hydroxylase . This interaction may influence the enzyme’s activity, potentially altering the metabolic conversion of phenylalanine to tyrosine .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the metabolism of phenylalanine and tyrosine .

Result of Action

Given its interaction with Phenylalanine-4-hydroxylase, it may influence the metabolism of phenylalanine and tyrosine, potentially affecting various physiological processes .

生化学分析

Biochemical Properties

2-(2-Thienyl)alanine is an analogue of phenylalanine . It can be incorporated into proteins in place of phenylalanine, resulting in proteins that are inactive due to the substitution . This suggests that this compound interacts with the same enzymes, proteins, and other biomolecules as phenylalanine.

Cellular Effects

It is known that when only this compound is available, bacteria will not grow . This suggests that this compound may have an inhibitory effect on certain cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to inhibit phenylalanine hydroxylase, an enzyme involved in the metabolism of phenylalanine . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the inhibitory effects of this compound towards hepatic phenylalanine hydroxylase and phenylalanine intestinal transport are limited, suggesting that it may have a short half-life in the body .

Dosage Effects in Animal Models

It is known that feeding β-2-thienylalanine affects phenylalanine metabolism in the rhesus monkey , suggesting that high doses may have adverse effects.

Metabolic Pathways

This compound is involved in the metabolism of phenylalanine, as it is an analogue of this amino acid . It is known to inhibit phenylalanine hydroxylase, an enzyme involved in the metabolism of phenylalanine .

特性

IUPAC Name |

2-amino-2-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXMNZLSBCANRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277743 | |

| Record name | α-Amino-α-methyl-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6332-87-2 | |

| Record name | α-Amino-α-methyl-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6332-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-α-methyl-2-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3147827.png)

![Ethyl 2-[(4-chloro-5-cyano-1,3-thiazol-2-yl)amino]acetate](/img/structure/B3147922.png)

![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B3147928.png)